molecular formula C96H156N34O20S B13391014 Apelin-17 (human, bovine)

Apelin-17 (human, bovine)

Cat. No.: B13391014
M. Wt: 2138.6 g/mol
InChI Key: SVWSKJCJNAIKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apelin-17 is a peptide derived from the apelin gene, which encodes a pre-proprotein of 77 amino acids. This peptide is an endogenous ligand for the apelin receptor, also known as APJ, a G-protein-coupled receptor. Apelin-17 is one of the several active forms of apelin, which include apelin-36, apelin-13, and pyr-apelin-13. It was initially isolated from bovine stomach extracts and has since been found to play a significant role in various physiological processes, including cardiovascular regulation, fluid homeostasis, and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Apelin-17 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

Industrial production of Apelin-17 involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain the final product. This method ensures high purity and yield, making it suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Apelin-17 primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified peptides with altered biological activity. For example, oxidation of methionine residues can lead to the formation of methionine sulfoxide, affecting the peptide’s function .

Scientific Research Applications

Apelin-17 has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling pathways, particularly those involving the apelin receptor.

    Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, metabolic disorders, and fluid homeostasis regulation.

    Industry: Utilized in the development of peptide-based drugs and as a research tool in pharmacology .

Mechanism of Action

Apelin-17 exerts its effects by binding to the apelin receptor (APJ), activating various intracellular signaling pathways. These pathways include the phosphoinositide 3-kinase (PI3K), extracellular signal-regulated kinase (ERK1/2), protein kinase B (AKT), and 5’AMP-activated protein kinase (AMPK) pathways. Activation of these pathways leads to diverse physiological effects, such as vasodilation, angiogenesis, and modulation of fluid balance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Apelin-17

Apelin-17 is unique due to its specific binding affinity and activation profile for the apelin receptor. It exhibits distinct signaling properties compared to other apelin isoforms, making it a valuable tool for studying the apelinergic system and its therapeutic potential .

Properties

Molecular Formula

C96H156N34O20S

Molecular Weight

2138.6 g/mol

IUPAC Name

2-[[1-[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[5-amino-2-[[5-carbamimidamido-2-[[5-carbamimidamido-2-[[2-(2,6-diaminohexanoylamino)-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C96H156N34O20S/c1-55(2)47-67(83(140)127-71(53-131)86(143)125-69(50-58-51-109-54-115-58)85(142)116-60(26-11-13-38-98)78(135)114-52-76(133)128-43-18-31-72(128)87(144)122-66(36-46-151-3)91(148)130-45-20-33-74(130)89(146)126-70(92(149)150)49-57-23-8-5-9-24-57)124-81(138)63(29-16-41-112-95(105)106)120-88(145)73-32-19-44-129(73)90(147)65(30-17-42-113-96(107)108)121-82(139)64(34-35-75(100)132)119-80(137)61(27-14-39-110-93(101)102)117-79(136)62(28-15-40-111-94(103)104)118-84(141)68(48-56-21-6-4-7-22-56)123-77(134)59(99)25-10-12-37-97/h4-9,21-24,51,54-55,59-74,131H,10-20,25-50,52-53,97-99H2,1-3H3,(H2,100,132)(H,109,115)(H,114,135)(H,116,142)(H,117,136)(H,118,141)(H,119,137)(H,120,145)(H,121,139)(H,122,144)(H,123,134)(H,124,138)(H,125,143)(H,126,146)(H,127,140)(H,149,150)(H4,101,102,110)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113)

InChI Key

SVWSKJCJNAIKNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)N

Origin of Product

United States

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